
2-Oxo-1-phenylcyclopentaneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1-phenylcyclopentaneacetic acid is an organic compound with the molecular formula C13H14O3. It is a derivative of cyclopentane and features a phenyl group attached to the cyclopentane ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1-phenylcyclopentaneacetic acid typically involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide. The reaction is carried out in an anhydrous ether solution, where the chloroketone is added dropwise to a stirred suspension of sodium methoxide. The mixture is then heated under reflux for a couple of hours before being cooled and worked up to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 2-Oxo-1-phenylcyclopentaneacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
2-Oxo-1-phenylcyclopentaneacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 2-Oxo-1-phenylcyclopentaneacetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as reduced inflammation or antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
類似化合物との比較
2-Phenylcyclopentanone: Similar in structure but lacks the acetic acid moiety.
1-Phenylcyclopentane-1,2-dione: Contains an additional ketone group.
Cyclopentaneacetic acid: Lacks the phenyl group.
Uniqueness: 2-Oxo-1-phenylcyclopentaneacetic acid is unique due to the combination of its cyclopentane ring, phenyl group, and acetic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in its simpler analogs .
特性
CAS番号 |
3645-87-2 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
2-(2-oxo-1-phenylcyclopentyl)acetic acid |
InChI |
InChI=1S/C13H14O3/c14-11-7-4-8-13(11,9-12(15)16)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,16) |
InChIキー |
NRSOFNZPFPBHBU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(C1)(CC(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


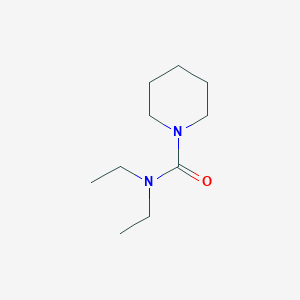


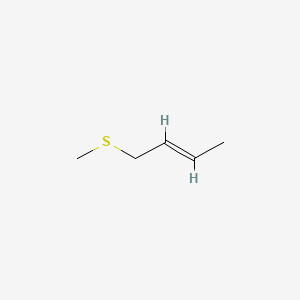
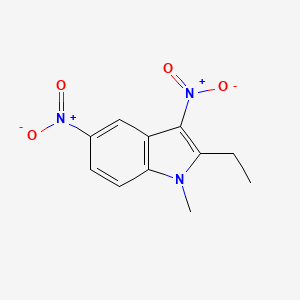
![1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14155305.png)
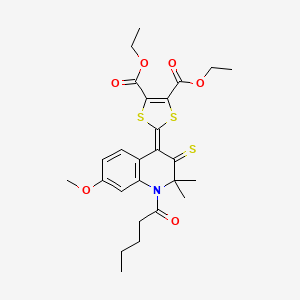
![3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid](/img/structure/B14155314.png)
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
![1-[(1R,2S)-2-hydroxycyclohexyl]ethanone](/img/structure/B14155323.png)
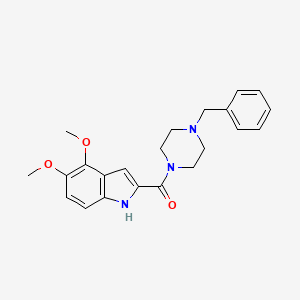
![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)
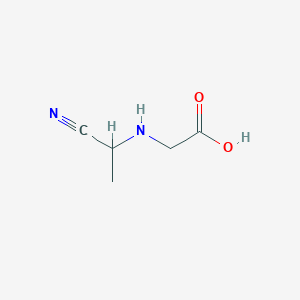
![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)
